1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14ClN5OS and its molecular weight is 395.87. The purity is usually 95%.
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Biological Activity
The compound 1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound features a complex structure that includes:
- A triazole ring , known for its diverse biological activities.
- A chlorophenyl group , which may enhance lipophilicity and biological interactions.
- A pyridine moiety , contributing to the compound's pharmacological profile.
- A thiophene substituent , which can influence the compound's reactivity and interaction with biological targets.
The molecular formula is C19H14ClN5OS with a molecular weight of 395.9 g/mol .
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspase pathways .
- Cell Line Studies : In vitro tests demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 2.70 to 5.04 µM .
Cell Line | IC50 (µM) | Comparison Control |
---|---|---|
HCT116 | 0.43 | Melampomagnolide B (4.93) |
Eca109 | 2.70 | Oridonin |
MCF-7 | 4.76 | Oridonin |
Antimicrobial Properties
Triazole compounds are also noted for their antimicrobial activities. The presence of the triazole ring enhances interactions with microbial enzymes and receptors, potentially leading to effective inhibition of microbial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Binding : It can bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
- Induction of Apoptosis : By increasing ROS levels and disrupting mitochondrial function, the compound promotes programmed cell death in tumor cells.
Case Studies
A study highlighted the efficacy of triazole derivatives in treating resistant cancer types. The compound was part of a series that showed enhanced activity against resistant cell lines compared to existing therapies .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-15-7-1-2-8-16(15)25-18(13-5-3-9-21-11-13)17(23-24-25)19(26)22-12-14-6-4-10-27-14/h1-11H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFWIORCJEINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.